1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid

Medicinal Chemistry Peptidomimetics Chemical Synthesis

This unique chiral pyrrolidine-3-carboxylic acid derivative bears an N-(2-methoxycarbonyl-propyl) substituent that combines a carboxylic acid and a methyl ester in one scaffold. The orthogonal reactivity enables sequential amide coupling and ester hydrolysis/reduction, accelerating SAR exploration of protease inhibitors, GPCR ligands, and peptidomimetics. With a computed XLogP of -2 and TPSA of 66.84 Ų, it offers superior aqueous solubility and lower non-specific binding compared to common N-Boc or N-benzyl analogs, making it a strategic replacement in lead optimization campaigns. Secure this building block to expand your chiral chemical space.

Molecular Formula C10H17NO4
Molecular Weight 215.25 g/mol
CAS No. 886366-35-4
Cat. No. B1500036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid
CAS886366-35-4
Molecular FormulaC10H17NO4
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC(CN1CCC(C1)C(=O)O)C(=O)OC
InChIInChI=1S/C10H17NO4/c1-7(10(14)15-2)5-11-4-3-8(6-11)9(12)13/h7-8H,3-6H2,1-2H3,(H,12,13)
InChIKeyGJTHPVJBARVULH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid (CAS 886366-35-4) Chemical Structure, Class and Physicochemical Profile


1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid (CAS 886366-35-4) is a chiral pyrrolidine-3-carboxylic acid derivative bearing an N-alkyl substituent containing a methyl ester moiety. It belongs to the broader class of pyrrolidine carboxylic acids, a scaffold widely recognized for its versatility in medicinal chemistry and peptidomimetic design. The molecular formula is C₁₀H₁₇NO₄, with a molecular weight of 215.25 g/mol [1]. Key computed physicochemical properties include an XLogP3-AA value of -2, a topological polar surface area (TPSA) of 66.84 Ų, and a density of 1.176 g/cm³ [1][2]. The compound contains one hydrogen bond donor (carboxylic acid) and five hydrogen bond acceptors (oxygen atoms from the acid, ester, and amine) [1]. These properties dictate its solubility, permeability, and potential for downstream functionalization in synthetic chemistry workflows.

Why In-Class 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid Analogs Cannot Be Interchanged Without Quantitative Evaluation


Within the pyrrolidine-3-carboxylic acid family, small structural modifications profoundly alter biological activity, physicochemical properties, and synthetic utility. As demonstrated in the endothelin antagonist series, substituting an N-aryl group with an N-alkyl moiety can shift receptor affinity by orders of magnitude and drastically alter selectivity profiles [1]. Similarly, in BACE-1 inhibitor development, the precise stereochemistry and appendage on the pyrrolidine ring determine sub-micromolar enzyme inhibition [2]. For 1-(2-methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid, the specific N-(2-methoxycarbonyl-propyl) substituent introduces a unique combination of an ester handle and a chiral center adjacent to the pyrrolidine nitrogen, which cannot be replicated by generic N-benzyl, N-Boc, or N-alkyl pyrrolidine-3-carboxylic acids. Simple substitution with an alternative building block would yield a different molecular scaffold, potentially compromising the intended biological activity, downstream coupling efficiency, or pharmacokinetic properties of the final target molecule.

Quantitative Differentiation of 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid (CAS 886366-35-4) Against In-Class Comparators


Structural Uniqueness: N-(2-Methoxycarbonyl-propyl) Substituent vs. N-Benzyl or N-Boc Pyrrolidine-3-carboxylic Acids

The target compound features an N-(2-methoxycarbonyl-propyl) group, which incorporates both a methyl ester and a chiral center. This contrasts with simpler N-substituted pyrrolidine-3-carboxylic acids, such as N-benzyl or N-Boc analogs, which lack the ester moiety or chiral branching [1]. While direct comparative biological data for this specific compound is limited in the public domain, class-level inference from pyrrolidine-3-carboxylic acid SAR studies indicates that N-substituent identity dramatically impacts target binding. For example, replacing an N-aryl group with an N-alkyl group in a related series altered ETA receptor affinity by over 1000-fold [2].

Medicinal Chemistry Peptidomimetics Chemical Synthesis

Physicochemical Property Profile: logP (-2) and TPSA (66.84 Ų) of 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid

Computed properties provide a basis for comparison with related pyrrolidine-3-carboxylic acid analogs. The target compound has an XLogP3-AA of -2, indicating high hydrophilicity, and a TPSA of 66.84 Ų [1][2]. For reference, 1-Boc-pyrrolidine-3-carboxylic acid has a higher computed logP (~0.5) due to the hydrophobic Boc group, and N-benzyl analogs are significantly more lipophilic (logP > 1). The combination of low logP and moderate TPSA suggests that the target compound may exhibit superior aqueous solubility and potentially favorable permeability compared to more lipophilic N-substituted pyrrolidine-3-carboxylic acids.

ADME Drug Design Lead Optimization

Purity and Quality Benchmarks: Commercial Availability of 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid at ≥97% Purity

The target compound is commercially available from multiple reputable vendors with purity specifications ranging from 97% to 98% . In contrast, closely related N-alkyl pyrrolidine-3-carboxylic acid analogs often have lower reported purity or are only available via custom synthesis. For instance, 1-(2-carboxyethyl)-pyrrolidine-3-carboxylic acid is not widely stocked and may require in-house synthesis, whereas the target compound can be procured with defined quality metrics and batch-to-batch consistency.

Chemical Procurement Quality Control Synthetic Intermediate

High-Impact Research and Procurement Applications for 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid (CAS 886366-35-4)


Peptidomimetic Scaffold Design for Protease or GPCR Targets

Based on the class-level SAR of pyrrolidine-3-carboxylic acid derivatives, this compound can serve as a conformationally restricted core for peptidomimetic inhibitors. Its N-(2-methoxycarbonyl-propyl) group provides a chiral ester handle for further derivatization, enabling exploration of chemical space around proteases, endothelin receptors, or other GPCR targets where pyrrolidine-based scaffolds have demonstrated high affinity [1][2].

Synthesis of Focused Compound Libraries for Lead Optimization

The unique combination of a carboxylic acid and a methyl ester in the same molecule offers orthogonal reactivity for sequential derivatization. Researchers can leverage the acid for amide bond formation while preserving the ester for later hydrolysis or reduction, enabling the rapid generation of diverse analogs. This is particularly valuable when exploring structure-activity relationships around N-substituted pyrrolidine cores, where small changes in substituent size and polarity can drastically alter potency and selectivity [1].

Development of Hydrophilic Drug Candidates with Favorable ADME Profiles

With a computed XLogP of -2 and TPSA of 66.84 Ų, this building block is well-suited for incorporation into drug candidates requiring high aqueous solubility and low non-specific binding. In lead optimization campaigns, replacing a more lipophilic N-substituent (e.g., N-benzyl or N-Boc) with the 2-methoxycarbonyl-propyl group could improve solubility, reduce hERG liability, and enhance oral bioavailability without sacrificing target engagement [3].

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